molecular formula C18H18N2O5 B3957707 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No. B3957707
M. Wt: 342.3 g/mol
InChI Key: CTMQXIODZQOCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide, also known as BDBM-1, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is the development of new cancer treatments that incorporate N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide as a therapeutic agent. Another potential direction is the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide and its potential applications in other areas of medicine.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic applications in a number of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. In neuroprotection research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-(2-methoxyphenyl)ethanediamide has been found to have anti-inflammatory and antioxidant effects that may help to reduce the risk of heart disease.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-7-3-2-6-13(14)20-18(22)17(21)19-10-12-11-24-15-8-4-5-9-16(15)25-12/h2-9,12H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQXIODZQOCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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